molecular formula C9H12O2 B137896 methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate CAS No. 138337-28-7

methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate

Cat. No. B137896
M. Wt: 152.19 g/mol
InChI Key: DNCGSBXRFQEOBQ-LTYDNXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, also known as MEMCBC, is a chemical compound used in scientific research for its unique properties. It is a cyclobutene derivative that has been synthesized through various methods, and has been found to have potential applications in the field of medicine and biochemistry. In

Mechanism Of Action

The mechanism of action of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It is also believed to work by targeting specific cells or tissues, as it can be used as a drug delivery system. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate is believed to work by binding to specific molecules in cells or tissues, which allows it to be used as a fluorescent probe.

Biochemical And Physiological Effects

Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have low toxicity, which makes it a promising candidate for drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate.

Advantages And Limitations For Lab Experiments

Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, which makes it a promising candidate for drug delivery systems. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be used as a fluorescent probe, which allows for the detection of specific molecules in cells or tissues. However, there are also limitations to using methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. One direction is to further study its anticancer properties and potential as a drug delivery system. Another direction is to study its potential as a fluorescent probe and its ability to detect specific molecules in cells or tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate. Overall, the study of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has the potential to lead to new discoveries in the field of medicine and biochemistry.

Synthesis Methods

Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate can be synthesized through various methods, including the Diels-Alder reaction and the Wittig reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, a diene and a dienophile are combined to form a cyclobutene ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. In the case of methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate, an aldehyde is reacted with a phosphonium ylide to form the cyclobutene ring.

Scientific Research Applications

Methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been found to have potential applications in the field of medicine and biochemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues. Additionally, methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate has been studied for its potential as a fluorescent probe, as it can be used to detect specific molecules in cells or tissues.

properties

CAS RN

138337-28-7

Product Name

methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl (3E,4R)-3-ethylidene-4-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4-6H,1-3H3/b7-4+/t6-/m1/s1

InChI Key

DNCGSBXRFQEOBQ-LTYDNXFVSA-N

Isomeric SMILES

C/C=C/1\C=C([C@@H]1C)C(=O)OC

SMILES

CC=C1C=C(C1C)C(=O)OC

Canonical SMILES

CC=C1C=C(C1C)C(=O)OC

synonyms

1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(E)]-

Origin of Product

United States

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